{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a benzyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiazole derivatives include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and the scale of production.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazole ring is a common motif in many biologically active molecules, and modifications to its structure can lead to compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminothiazole
- 2-mercaptothiazole
- 2-phenylthiazole
Uniqueness
What sets {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid apart is its unique combination of a thiazole ring with a benzyl and acetic acid group
Properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-10(2)11(5-9)7-18-14-15-12(8-19-14)6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQZZKKFHRYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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